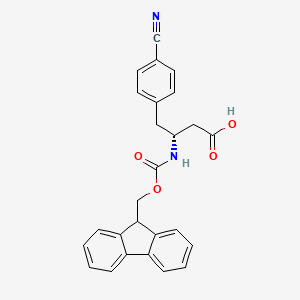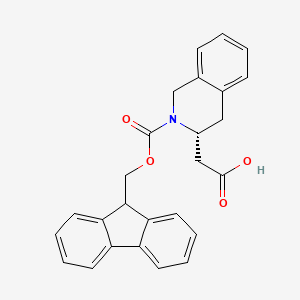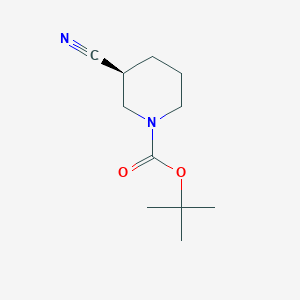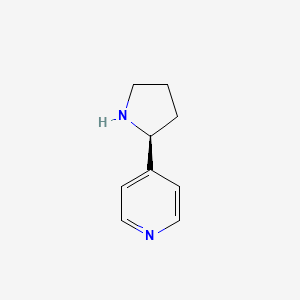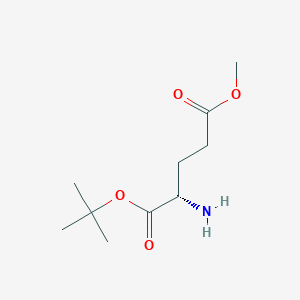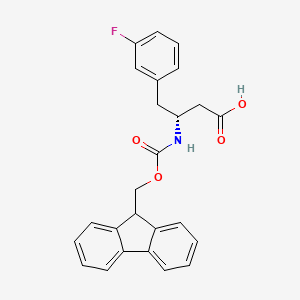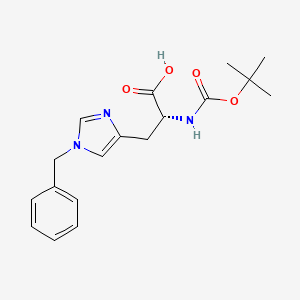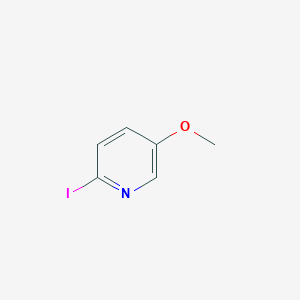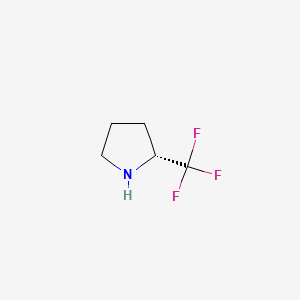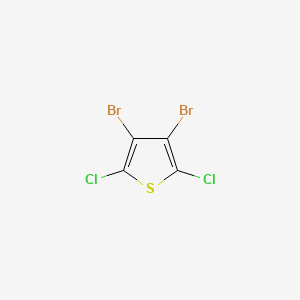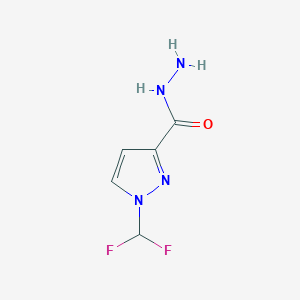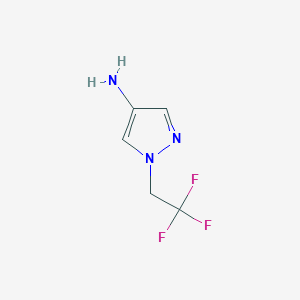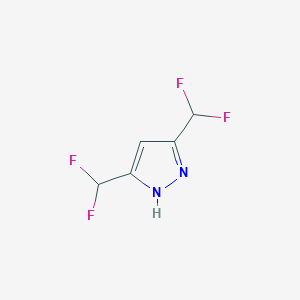
3,5-bis(difluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
3,5-bis(difluoromethyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The specific compound of interest features difluoromethyl groups (-CF2H) attached to the 3 and 5 positions of the pyrazole ring. While the provided papers do not directly discuss 3,5-bis(difluoromethyl)-1H-pyrazole, they do provide insights into the properties and synthesis of related pyrazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole core and the introduction of various substituents. For instance, the synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles involves the transformation of a carboxylic group into a trifluoromethyl group using sulfur tetrafluoride, which suggests a potential pathway for introducing fluorinated groups into the pyrazole ring . Additionally, the synthesis of bis(pyrazolyl)borates from 3,5-bis(trifluoromethyl)pyrazole indicates the versatility of pyrazole derivatives in forming complex structures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the formation of tetramers through hydrogen bonds and the presence of dynamic disorder in the crystal . Similarly, the crystal structure of other pyrazole derivatives has been elucidated, showing diverse geometries and packing arrangements in the solid state .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions, often serving as ligands or intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the nature of their substituents. For instance, the synthesis of novel pyrazole derivatives with antimicrobial activity involves coupling reactions and the use of specific functional groups like the CN group . The preparation of metal coordination polymers with pyrazole-based ligands further demonstrates the ability of these compounds to engage in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and substituents. The presence of fluorinated groups, for example, can significantly impact the compound's reactivity, solubility, and stability. The study of 3,5-bis(trifluoromethyl)pyrazole and its derivatives has provided insights into their spectroscopic properties, including NMR and IR spectra, as well as their thermal and luminescence properties in the solid state . Additionally, the nonlinear optical properties of certain pyrazole derivatives have been attributed to small energy gaps between their frontier molecular orbitals .
Applications De Recherche Scientifique
Summary of the Application
“3,5-bis(difluoromethyl)-1H-pyrazole” is used in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application or Experimental Procedures
The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
2. Application as Growth Inhibitors of Drug-Resistant Bacteria
Summary of the Application
“3,5-bis(difluoromethyl)-1H-pyrazole” derivatives have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria .
Methods of Application or Experimental Procedures
The study involved the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
Results or Outcomes
Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
3. Application in Late-stage Difluoromethylation
Summary of the Application
“3,5-bis(difluoromethyl)-1H-pyrazole” is used in late-stage difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application or Experimental Procedures
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
4. Application in FDA-Approved Trifluoromethyl Group-Containing Drugs
Summary of the Application
“3,5-bis(difluoromethyl)-1H-pyrazole” is used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .
Methods of Application or Experimental Procedures
The 3,5-bis(trifluoromethyl)benzamide 5a, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate 5b, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Results or Outcomes
This method has been used in the synthesis of FDA-approved drugs containing the trifluoromethyl group .
5. Application in Trifluoromethoxy Group Synthesis
Summary of the Application
“3,5-bis(difluoromethyl)-1H-pyrazole” is used in the synthesis of trifluoromethoxy group, which is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Methods of Application or Experimental Procedures
The trifluoromethoxy group synthesis involves various chemical reactions, and the specific procedures can vary depending on the desired end product .
Results or Outcomes
The trifluoromethoxy group has been found to have numerous applications in medicines, electronics, agrochemicals, and catalysis .
6. Application in the Production of Selinexor
Summary of the Application
“3,5-bis(difluoromethyl)-1H-pyrazole” is used in the production of Selinexor, a drug used for the treatment of cancer .
Methods of Application or Experimental Procedures
The production of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Results or Outcomes
The result of this process is the production of Selinexor, a drug that has been approved by the FDA for the treatment of cancer .
Propriétés
IUPAC Name |
3,5-bis(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFZXBEOCAFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427121 | |
| Record name | 3,5-bis(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(difluoromethyl)-1H-pyrazole | |
CAS RN |
77614-79-0 | |
| Record name | 3,5-bis(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





